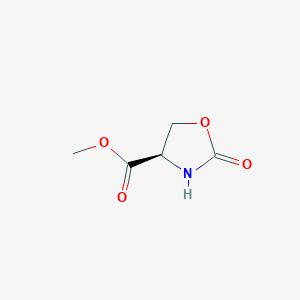

(R)-Methyl 2-oxooxazolidine-4-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 676713. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl (4R)-2-oxo-1,3-oxazolidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO4/c1-9-4(7)3-2-10-5(8)6-3/h3H,2H2,1H3,(H,6,8)/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZIWTVKXOORXAZ-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1COC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1COC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70327675 | |

| Record name | (R)-METHYL 2-OXOOXAZOLIDINE-4-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70327675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144542-43-8 | |

| Record name | (R)-METHYL 2-OXOOXAZOLIDINE-4-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70327675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-Methyl 2-oxooxazolidine-4-carboxylate synthesis from D-serine

An In-Depth Technical Guide to the Synthesis of (R)-Methyl 2-oxooxazolidine-4-carboxylate from D-Serine

Authored by a Senior Application Scientist

Foreword: The Strategic Importance of Chiral Oxazolidinones

In the landscape of modern medicinal chemistry and asymmetric synthesis, chiral oxazolidinones stand as pivotal structural motifs and versatile chiral auxiliaries. Their rigid, predictable conformation allows for exceptional stereocontrol in a variety of carbon-carbon bond-forming reactions. The specific target of this guide, this compound, is a highly valuable chiral building block derived from the non-proteinogenic amino acid D-serine.[1][2] Its utility is rooted in the fixed (R)-configuration at the C4 position, which can be leveraged to introduce chirality into complex target molecules, including novel antibiotics and other pharmacologically active agents.[3][4] This guide provides a comprehensive, field-proven methodology for the synthesis of this compound, emphasizing not just the procedural steps, but the underlying chemical principles and strategic considerations essential for success in a research and development setting.

Synthetic Strategy: From Amino Acid to Chiral Heterocycle

The conversion of an amino acid into a 2-oxazolidinone is a cornerstone transformation in synthetic organic chemistry. The general strategy involves the formation of a five-membered ring containing the nitrogen and the α-carbon of the original amino acid. This requires the introduction of a carbonyl group between the amino and hydroxyl functionalities of the amino acid backbone.

The synthesis of this compound from D-serine proceeds via a two-step sequence:

-

Esterification: The carboxylic acid of D-serine is first protected as a methyl ester. This is a critical prerequisite for the subsequent cyclization step. The free carboxylic acid would otherwise act as a competing nucleophile or lead to unwanted side reactions under the basic conditions often employed for cyclization.[5] The most common method is a Fischer esterification using methanol and a catalyst like thionyl chloride or HCl gas. For practical laboratory use, starting with the commercially available D-serine methyl ester hydrochloride is the most efficient path.

-

Cyclization: The core transformation involves the reaction of D-serine methyl ester with a carbonylating agent, also known as a phosgene equivalent.[6] This reagent reacts with both the amino and hydroxyl groups to form the cyclic carbamate (the 2-oxooxazolidinone ring). The choice of this reagent is critical, balancing reactivity, safety, and environmental impact. While highly reactive reagents like phosgene[7] or triphosgene (bis(trichloromethyl) carbonate) are effective, they are extremely hazardous.[6] Modern protocols favor safer and more environmentally benign alternatives.

This guide will focus on a high-yield, aqueous-based method using S,S'-dimethyl dithiocarbonate as the carbonylating agent, a process detailed in recent patent literature that offers significant advantages in terms of safety and operational simplicity.[8]

Mechanistic Insights

The cyclization reaction is a cascade of nucleophilic attacks. The process is initiated by the deprotonation of the primary amine of the D-serine methyl ester, transforming it into a potent nucleophile. This amine then attacks the electrophilic carbonyl carbon of the coupling reagent. A subsequent intramolecular nucleophilic attack by the hydroxyl group on the newly formed intermediate, followed by the elimination of leaving groups, forges the stable five-membered oxazolidinone ring. The stereochemical integrity of the chiral center at C4 is fully retained throughout this process.[9]

Reaction Mechanism Diagram

Caption: Proposed mechanism for the formation of the oxazolidinone ring.

Experimental Protocol: A Validated Aqueous Synthesis

This protocol is adapted from a high-yield procedure and is designed for robust performance and safety.[8] The self-validating nature of this protocol lies in the clear phase separations during workup and the distinct spectroscopic signature of the final product.

Materials and Reagents

| Reagent | Formula | M.W. | Quantity (for 15 mmol scale) | Purpose |

| D-Serine methyl ester HCl | C₄H₁₀ClNO₃ | 155.58 | 2.33 g (15.0 mmol) | Chiral Starting Material |

| S,S'-Dimethyl dithiocarbonate | C₃H₆OS₂ | 122.21 | 2.20 g (18.0 mmol, 1.2 eq) | Carbonylating Agent |

| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 3.78 g (45.0 mmol, 3.0 eq) | Base |

| Deionized Water | H₂O | 18.02 | 50 mL | Solvent |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~150 mL | Extraction Solvent |

| Brine (Saturated NaCl) | NaCl/H₂O | - | ~30 mL | Aqueous Wash |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~5 g | Drying Agent |

Step-by-Step Procedure

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine D-serine methyl ester hydrochloride (2.33 g, 15.0 mmol) and sodium bicarbonate (3.78 g, 45.0 mmol). Add 50 mL of deionized water.

-

Causality Note: Sodium bicarbonate serves a dual purpose: it neutralizes the hydrochloride salt of the starting material and acts as the base to deprotonate the amine, rendering it nucleophilic for the subsequent reaction. Using 3 equivalents ensures the reaction medium remains basic.

-

-

Initial Stirring: Stir the resulting suspension vigorously at room temperature (approx. 25°C) for 15 minutes. The mixture may not become fully homogeneous.

-

Reagent Addition: Add S,S'-dimethyl dithiocarbonate (2.20 g, 18.0 mmol) to the suspension dropwise over 5 minutes.

-

Reaction: Stir the reaction mixture at room temperature (25-30°C) for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting material.

-

Workup - Extraction: Upon completion, transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Causality Note: The desired product is significantly more soluble in ethyl acetate than in water, while the inorganic salts (NaCl, excess NaHCO₃) remain in the aqueous phase. Repeated extractions ensure maximum recovery of the product.

-

-

Workup - Washing: Combine the organic extracts and wash with brine (1 x 30 mL).

-

Causality Note: The brine wash helps to remove residual water and any remaining water-soluble impurities from the organic phase, breaking up any emulsions that may have formed.

-

-

Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification and Characterization: The resulting crude product is often of high purity (>95%). If necessary, it can be further purified by silica gel chromatography or recrystallization. The final product should be a white to off-white solid.

-

Expected Yield: 85-90%

-

Characterization: The structure should be confirmed by NMR spectroscopy. The reported ¹H NMR data in D₂O shows characteristic peaks around 4.28 ppm (ddd, 1H) and 4.18 ppm (m, 2H).[8]

-

Conclusion and Outlook

This guide outlines a robust, safe, and high-yielding synthesis of this compound from readily available D-serine methyl ester hydrochloride. The presented aqueous methodology avoids the use of hazardous phosgene derivatives and volatile organic solvents as the primary reaction medium, aligning with modern principles of green chemistry. For researchers in drug development, mastering this synthesis provides reliable access to a key chiral building block essential for the construction of complex, stereochemically defined molecules. The versatility of the oxazolidinone ring ensures that this intermediate will continue to be of high strategic importance in the pursuit of new therapeutic agents.[10]

References

-

Practical Synthesis of Fluorous Oxazolidinone Chiral Auxiliaries from α-Amino Acids. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

An Economically Viable Process for the Synthesis of a Chiral Oxazolidinone ((S)-4-Benzyl-2-oxazolidinone) from Amino Acid. Taylor & Francis Online. Available at: [Link]

-

Oxazolidinone synthesis. Organic Chemistry Portal. Available at: [Link]

-

Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids with Nitrogenous Carboxaldehydes and Nickel(II). MDPI. Available at: [Link]

-

Methyl 2-oxooxazolidine-4-carboxylate. MySkinRecipes. Available at: [Link]

- CN111808040A - Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds.Google Patents.

-

One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. National Institutes of Health (NIH). Available at: [Link]

-

Serine/threonine ligation for natural cyclic peptide syntheses. PubMed. Available at: [Link]

-

Design, Synthesis, and Identification of Silicon Incorporated Oxazolidinone Antibiotics with Improved Brain Exposure. PubMed Central. Available at: [Link]

-

Enantioselective synthesis of protected D-serine from tetrahydrooxazin-4-one via a hetero Diels-Alder reaction. ResearchGate. Available at: [Link]

- Amino Acid Derivatives for Peptide Synthesis.[Source not explicitly provided in search, but general knowledge].

-

Synthesis of 2-Oxazolidinones from Phosgene. Scribd. Available at: [Link]

-

D-Serine is an endogenous ligand for the glycine site of the N-methyl-d-aspartate receptor. Proceedings of the National Academy of Sciences. Available at: [Link]

-

D-Serine as a putative glial neurotransmitter. PubMed Central. Available at: [Link]

-

The rise and fall of the D-serine-mediated gliotransmission hypothesis. PubMed Central. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. d-Serine is an endogenous ligand for the glycine site of the N-methyl-d-aspartate receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methyl 2-oxooxazolidine-4-carboxylate [myskinrecipes.com]

- 4. One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. scribd.com [scribd.com]

- 8. CN111808040A - Synthetic method of multi-configuration 2-oxooxazolidine-4-carboxylic acid compounds - Google Patents [patents.google.com]

- 9. Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids with Nitrogenous Carboxaldehydes and Nickel(II) [mdpi.com]

- 10. Design, Synthesis, and Identification of Silicon Incorporated Oxazolidinone Antibiotics with Improved Brain Exposure - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data of (R)-Methyl 2-oxooxazolidine-4-carboxylate: An In-depth Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for (R)-Methyl 2-oxooxazolidine-4-carboxylate, a key chiral building block in modern synthetic and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals who utilize spectroscopic techniques for structural elucidation and quality control of chiral intermediates. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the characterization of this important molecule.

Introduction

This compound (CAS No: 144542-43-8, Molecular Formula: C₅H₇NO₄, Molecular Weight: 145.12 g/mol ) belongs to the class of oxazolidinone compounds, which are of significant interest in the pharmaceutical industry.[1][2] Notably, derivatives of this scaffold are core components of antibiotics such as linezolid.[3] The precise stereochemistry at the C4 position is crucial for its utility in asymmetric synthesis, making unambiguous spectroscopic characterization paramount. This guide will provide a detailed examination of the expected and reported spectroscopic data to facilitate its identification and use in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential for confirming the connectivity and stereochemistry of the molecule.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate analysis.

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

Instrument Parameters (400 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single pulse (zg30)

-

Number of Scans: 16-32

-

Acquisition Time: ~4 seconds

-

Relaxation Delay: 2 seconds

-

Spectral Width: 12-15 ppm

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled pulse program (zgpg30)

-

Number of Scans: 1024-4096 (or as needed for adequate signal-to-noise)

-

Relaxation Delay: 2 seconds

-

Spectral Width: 200-220 ppm

-

Predicted ¹H NMR Spectroscopic Data

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 6.0 - 6.5 | br s | 1H | N-H | The carbamate proton is expected to be a broad singlet and its chemical shift can be solvent and concentration dependent. |

| ~ 4.6 - 4.8 | dd | 1H | C4-H | This proton is a methine proton alpha to both a carbonyl and a nitrogen atom, leading to a downfield shift. It will be split by the two diastereotopic protons on C5. |

| ~ 4.3 - 4.5 | m | 2H | C5-H₂ | These are diastereotopic methylene protons on the oxazolidinone ring. They will show complex splitting due to geminal and vicinal coupling. |

| 3.81 | s | 3H | O-CH₃ | The methyl ester protons will appear as a sharp singlet. |

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR data for the corresponding carboxylic acid, (R)-2-oxooxazolidine-4-carboxylic acid, has been reported in the patent literature (in D₂O).[4] This allows for a confident prediction of the spectrum for the methyl ester.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 170 - 172 | C=O (ester) | The ester carbonyl carbon is expected in this region. |

| ~ 158 - 160 | C=O (carbamate) | The cyclic carbamate carbonyl is typically found in this downfield region. |

| ~ 67 - 69 | C5 | The methylene carbon of the oxazolidinone ring. |

| ~ 55 - 57 | C4 | The methine carbon at the stereocenter. |

| ~ 52 - 54 | O-CH₃ | The methyl carbon of the ester. |

NMR Workflow Diagram

Caption: Workflow for NMR analysis of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be identical to that of its (S)-enantiomer. A vapor phase IR spectrum for the (S)-enantiomer is available in the SpectraBase database.[5]

Experimental Protocol: FT-IR Data Acquisition

Attenuated Total Reflectance (ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum.

-

Clean the crystal thoroughly after the measurement.

Expected IR Absorption Bands

The key functional groups in this compound are the N-H bond of the carbamate, the two carbonyl groups (ester and carbamate), and the C-O bonds.

Table 3: Key IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

| 3400 - 3200 | N-H stretch | Carbamate |

| ~ 1780 - 1760 | C=O stretch | Cyclic Carbamate (Oxazolidinone) |

| ~ 1750 - 1730 | C=O stretch | Ester |

| ~ 1250 - 1000 | C-O stretch | Ester and Ether linkages |

IR Spectroscopy Workflow Diagram

Caption: Workflow for FT-IR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and deducing the structure. A GC-MS spectrum for the (S)-enantiomer is available in the SpectraBase database.[5]

Experimental Protocol: Mass Spectrometry Data Acquisition

Electron Ionization (EI) Mass Spectrometry:

-

Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane).

-

Inject the sample into the mass spectrometer, often through a gas chromatograph (GC) for separation and introduction.

-

The sample is vaporized and then ionized by a high-energy electron beam (~70 eV).

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer.

-

A detector records the abundance of each ion.

Expected Mass Spectrum Fragmentation

The molecular ion peak (M⁺) should be observed at m/z = 145. Key fragmentation patterns can be predicted based on the structure.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Predicted Fragmentation Pathway |

| 145 | [M]⁺ | Molecular Ion |

| 114 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester. |

| 86 | [M - COOCH₃]⁺ | Loss of the carbomethoxy group. |

| 59 | [COOCH₃]⁺ | Carbomethoxy cation. |

Mass Spectrometry Workflow Diagram

Caption: Workflow for Mass Spectrometry analysis.

Conclusion

The spectroscopic characterization of this compound relies on a combination of NMR, IR, and MS techniques. While a complete, unified dataset in peer-reviewed literature is sparse, by combining data from close structural analogs and specialized databases, a comprehensive and reliable spectroscopic profile can be established. This guide provides the expected data and analytical workflows to aid researchers in the unambiguous identification and quality assessment of this vital chiral intermediate.

References

-

(s)-Methyl 2-oxooxazolidine-4-carboxylate | C5H7NO4 | CID 385463 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]

- CN111808040A - Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds - Google Patents. (n.d.).

-

Methyl 2-oxooxazolidine-4-carboxylate - MySkinRecipes. (n.d.). Retrieved January 14, 2026, from [Link]

-

Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions - arkat usa. (n.d.). Retrieved January 14, 2026, from [Link]

-

(S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid - MDPI. (n.d.). Retrieved January 14, 2026, from [Link]

-

Carboxylate bands [cm −1 ] in the IR spectra of 1-11. - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

-

5-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid, 2me derivative (isomer 1) - Optional[Vapor Phase IR] - Spectrum - SpectraBase. (n.d.). Retrieved January 14, 2026, from [Link]

-

Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]

- CN111808040A - Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds - Google Patents. (n.d.).

-

Methyl 2-oxooxazolidine-4-carboxylate - MySkinRecipes. (n.d.). Retrieved January 14, 2026, from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. echemi.com [echemi.com]

- 5. (s)-Methyl 2-oxooxazolidine-4-carboxylate | C5H7NO4 | CID 385463 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physical and chemical properties of (R)-Methyl 2-oxooxazolidine-4-carboxylate

An In-Depth Technical Guide to (R)-Methyl 2-oxooxazolidine-4-carboxylate

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of this compound, a crucial chiral building block in modern organic and medicinal chemistry. The information presented herein is intended for researchers, scientists, and professionals engaged in drug development and synthetic chemistry.

Introduction: The Significance of a Versatile Chiral Intermediate

This compound is a heterocyclic compound of significant interest due to its defined stereochemistry and versatile chemical functionality. As a derivative of the naturally occurring amino acid D-serine, it provides a synthetically accessible and stereochemically pure scaffold. This molecule is particularly valued as a chiral building block in asymmetric synthesis, enabling the construction of complex molecular architectures with high enantioselectivity.[1] Its stable yet reactive nature makes it an ideal starting material for the synthesis of a wide array of bioactive compounds, including pharmaceutical intermediates for antibiotics like linezolid, peptidomimetics, and other nitrogen-containing heterocycles.[1] The oxazolidinone core is a privileged structure in medicinal chemistry, often imparting favorable pharmacokinetic and pharmacodynamic properties to drug candidates.

Core Physical and Chemical Identifiers

A foundational understanding of this compound begins with its fundamental physical and chemical properties. These identifiers are crucial for its proper handling, storage, and application in experimental settings.

Table 1: Key Physical and Chemical Properties

| Property | Value | Source(s) |

| IUPAC Name | methyl (4R)-2-oxo-1,3-oxazolidine-4-carboxylate | [2] |

| CAS Number | 144542-43-8 | [2][3] |

| Molecular Formula | C₅H₇NO₄ | [1][2] |

| Molecular Weight | 145.12 g/mol | [1][2] |

| Appearance | White to off-white powder or crystals | |

| Purity | Typically ≥95% or ≥97% | [2] |

| Storage | 0-8°C, dry conditions | [1][2] |

| SMILES | COC(=O)[C@H]1COC(=O)N1 | [2] |

| InChIKey | PZIWTVKXOORXAZ-UWTATZPHSA-N | [4] |

Molecular Structure and Spectroscopic Profile

The structural arrangement of this compound dictates its reactivity and utility. The molecule features a five-membered oxazolidinone ring, a methyl ester group, and a single chiral center at the C4 position with an (R)-configuration.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from D-Serine Methyl Ester Hydrochloride

The following is a representative protocol based on established methodologies.

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and an inert gas inlet.

-

Reagent Addition: To a solution of D-serine methyl ester hydrochloride in water, add a suitable base to neutralize the hydrochloride salt.

-

Carbonylation: Introduce a carbonylating agent, such as S,S'-dimethyl dithiocarbonate, to the reaction mixture. [5]The reaction is typically conducted at a controlled temperature, ranging from 5-35°C. [5]4. Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC), until the starting material is consumed.

-

Workup and Extraction: Upon completion, perform an aqueous workup. Extract the product into a suitable organic solvent.

-

Purification: Dry the combined organic layers over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the pure this compound.

Causality in Experimental Choices:

-

Starting Material: The use of D-serine methyl ester hydrochloride directly installs the desired (R)-stereochemistry at the C4 position.

-

Aqueous Medium: Performing the reaction in water is an environmentally benign choice and can simplify the reaction setup. [5]* Inert Atmosphere: An inert atmosphere is crucial to prevent side reactions with atmospheric components, ensuring a cleaner reaction profile.

Applications in Research and Development

The utility of this compound is most prominent in the field of pharmaceutical development, where it serves as a key intermediate.

-

Antibiotic Synthesis: It is a critical building block in the synthesis of oxazolidinone antibiotics, such as Linezolid. [1]The oxazolidinone ring system is the core pharmacophore responsible for the antibacterial activity of this class of drugs.

-

Asymmetric Synthesis: Its defined stereocenter makes it an invaluable tool for asymmetric synthesis, allowing for the creation of enantiomerically pure complex molecules. [1]* Peptidomimetics: The rigid heterocyclic structure is used to create peptidomimetics, which are molecules that mimic the structure and function of peptides but with improved stability and bioavailability. [1]* Medicinal Chemistry: It is also employed in the synthesis of various other nitrogen-containing heterocycles for medicinal chemistry research programs. [1]

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The following information is based on available safety data sheets.

Table 3: Hazard and Precautionary Information

| Category | Information |

| Pictograms | GHS07 (Exclamation Mark) [2] |

| Signal Word | Warning [2] |

| Hazard Statements | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. [2] |

| Precautionary Statements | Avoid breathing dust/fume/gas/mist/vapors/spray. Wash face, hands, and any exposed skin thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection. [2][6] |

| Personal Protective Equipment (PPE) | Safety glasses with side-shields, protective gloves (e.g., nitrile rubber), and a lab coat are mandatory. Use a NIOSH/MSHA approved respirator if exposure limits are exceeded or if irritation is experienced. [6] |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. [6] |

Self-Validating System for Protocols: When handling this compound, always ensure that eyewash stations and safety showers are readily accessible. [6]All manipulations should be performed within a certified chemical fume hood to minimize inhalation exposure. Contaminated clothing should be removed and washed before reuse.

Conclusion

This compound is a cornerstone chiral building block with significant value in synthetic and medicinal chemistry. Its well-defined physical and chemical properties, coupled with its straightforward and enantioselective synthesis, make it an indispensable tool for the development of novel therapeutics and complex molecular entities. A thorough understanding of its characteristics, as detailed in this guide, is paramount for its effective and safe utilization in a research and development setting.

References

-

MySkinRecipes. (n.d.). Methyl 2-oxooxazolidine-4-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). (s)-Methyl 2-oxooxazolidine-4-carboxylate. Retrieved from [Link]

- Google Patents. (2020). CN111808040A - Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds.

Sources

- 1. Methyl 2-oxooxazolidine-4-carboxylate [myskinrecipes.com]

- 2. This compound 95% | CAS: 144542-43-8 | AChemBlock [achemblock.com]

- 3. This compound - CAS:144542-43-8 - Sunway Pharm Ltd [3wpharm.com]

- 4. (s)-Methyl 2-oxooxazolidine-4-carboxylate | C5H7NO4 | CID 385463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN111808040A - Synthetic method of multi-configuration 2-oxooxazolidine-4-carboxylic acid compounds - Google Patents [patents.google.com]

- 6. fishersci.com [fishersci.com]

Chiral purity analysis of (R)-Methyl 2-oxooxazolidine-4-carboxylate

An In-Depth Technical Guide to the Chiral Purity Analysis of (R)-Methyl 2-oxooxazolidine-4-carboxylate

Authored by: A Senior Application Scientist

Abstract

This compound is a crucial chiral building block in modern asymmetric synthesis, particularly in the development of novel pharmaceuticals.[1][2][] Its enantiomeric purity is a critical quality attribute that can significantly impact the efficacy and safety of the final active pharmaceutical ingredient (API).[4][5][6] This technical guide provides a comprehensive overview of the principles and methodologies for the robust analysis of the chiral purity of this compound. We will delve into the rationale behind method selection, provide detailed experimental protocols for High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE), and discuss method validation in accordance with regulatory expectations.[7][8][9] This guide is intended for researchers, scientists, and drug development professionals dedicated to ensuring the stereochemical integrity of their chiral molecules.

The Imperative of Chiral Purity in Pharmaceutical Development

Chirality is a fundamental property of many drug molecules, with enantiomers often exhibiting distinct pharmacological and toxicological profiles.[5][10] The human body, being a chiral environment, interacts differently with each enantiomer, which can lead to one being therapeutically active while the other is inactive or even harmful.[4][10] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have consequently imposed stringent guidelines on the development of chiral drugs, strongly favoring the use of single enantiomers.[4][10][11]

The "chiral switch," the practice of developing a single enantiomer from a previously marketed racemic mixture, underscores the industry's commitment to improving therapeutic indices and reducing adverse effects.[5] Therefore, the accurate determination and control of enantiomeric purity are paramount throughout the drug development lifecycle.[5][10]

Analytical Strategies for Chiral Purity Determination

The selection of an appropriate analytical technique for chiral purity analysis depends on several factors, including the physicochemical properties of the analyte, the required sensitivity and resolution, and the available instrumentation. For this compound, a polar and relatively small molecule, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) and Capillary Electrophoresis (CE) with a chiral selector are two of the most powerful and widely employed techniques.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone of enantioselective analysis in the pharmaceutical industry. The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have demonstrated broad applicability and excellent enantiorecognition capabilities for a wide range of chiral compounds, including oxazolidinone derivatives.[12]

The chiral recognition mechanism on polysaccharide-based CSPs is a complex interplay of various intermolecular interactions, including:

-

Hydrogen Bonding: The hydroxyl and carbamate groups on the polysaccharide backbone can act as hydrogen bond donors and acceptors.

-

Dipole-Dipole Interactions: The polar functional groups of both the analyte and the CSP contribute to these interactions.

-

π-π Interactions: Aromatic moieties in the analyte can interact with the electron-rich regions of the CSP.

-

Steric Hindrance: The three-dimensional structure of the chiral cavities or grooves on the CSP surface allows for a more favorable fit for one enantiomer over the other.

The choice of the mobile phase, particularly the organic modifier, plays a critical role in modulating these interactions and achieving optimal separation.

This protocol is a representative method for the chiral purity analysis of this compound. Method development and optimization are crucial for specific applications.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Chiral Stationary Phase: A polysaccharide-based column, such as one containing amylose or cellulose derivatives, is recommended.[12]

Chromatographic Conditions:

| Parameter | Condition | Rationale |

| Column | Polysaccharide-based Chiral Column (e.g., Lux Amylose-1) | Proven efficacy for oxazolidinone analogues.[12] |

| Mobile Phase | Isocratic mixture of n-Hexane and Ethanol | Balances analyte retention and enantioselectivity. |

| Flow Rate | 1.0 mL/min | Provides optimal efficiency and run time. |

| Column Temperature | 25°C | Ensures reproducible retention times. |

| Detection | UV at 210 nm | Appropriate for the oxazolidinone chromophore. |

| Injection Volume | 10 µL | Minimizes band broadening. |

Sample Preparation:

-

Accurately weigh approximately 10 mg of the this compound sample.

-

Dissolve the sample in 10 mL of the mobile phase to create a 1 mg/mL stock solution.

-

Further dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL.

-

Filter the final solution through a 0.45 µm syringe filter before injection.

Data Analysis:

The enantiomeric excess (% ee) is calculated using the following formula:

% ee = [(Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer)] x 100

A high % ee value indicates a high degree of chiral purity.

Chiral Capillary Electrophoresis (CE)

Capillary electrophoresis is a high-resolution separation technique that offers several advantages for chiral analysis, including high efficiency, low sample and reagent consumption, and rapid method development.[13][14][15] In chiral CE, a chiral selector is added to the background electrolyte (BGE) to facilitate the separation of enantiomers.

The separation in chiral CE is based on the differential mobility of the transient diastereomeric complexes formed between the enantiomers and the chiral selector in the presence of an electric field. The stability and mobility of these complexes differ, leading to different migration times for the two enantiomers. Cyclodextrins and their derivatives are the most commonly used chiral selectors for the enantioseparation of amino acid derivatives and other small molecules.[13][16][17]

This protocol provides a starting point for the development of a chiral CE method for this compound.

Instrumentation:

-

Capillary Electrophoresis system with a UV detector.

-

Fused-silica capillary.

Electrophoretic Conditions:

| Parameter | Condition | Rationale |

| Capillary | Fused-silica, 50 µm i.d., 60 cm total length | Standard for CE separations. |

| Background Electrolyte (BGE) | 50 mM Phosphate buffer, pH 7.0 | Maintains a stable pH and current. |

| Chiral Selector | 20 mM Heptakis-(2,6-di-O-methyl)-β-cyclodextrin | A versatile and effective chiral selector for a wide range of compounds. |

| Voltage | 20 kV | Drives the electrophoretic separation. |

| Temperature | 25°C | Ensures reproducible migration times. |

| Detection | UV at 210 nm | Suitable for the analyte. |

| Injection | Hydrodynamic injection at 50 mbar for 5 seconds | Provides a narrow sample plug. |

Sample Preparation:

-

Prepare a stock solution of the sample at 1 mg/mL in deionized water.

-

Dilute the stock solution to a final concentration of 0.1 mg/mL with deionized water.

-

Degas the sample and BGE by sonication before use.

Workflow Diagram:

Caption: Workflow for chiral purity analysis by Capillary Electrophoresis.

Method Validation: Ensuring Trustworthiness and Regulatory Compliance

Once a suitable analytical method has been developed, it must be validated to ensure that it is fit for its intended purpose.[18][19][20] Method validation is a regulatory requirement and provides confidence in the accuracy, precision, and reliability of the analytical data. The validation of a chiral purity method should be performed in accordance with the International Council for Harmonisation (ICH) guidelines Q2(R2).[19]

Key Validation Parameters:

| Parameter | Description | Acceptance Criteria (Typical) |

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, including the other enantiomer. | Baseline resolution between the two enantiomer peaks. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. | Correlation coefficient (r²) ≥ 0.999. |

| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | Typically from the reporting limit of the minor enantiomer to 120% of the major enantiomer concentration. |

| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 98.0% to 102.0% for spiked samples. |

| Precision | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Repeatability (RSD ≤ 2.0%), Intermediate Precision (RSD ≤ 3.0%). |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10. |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in resolution or peak shape. |

Logical Relationship of Validation Parameters:

Caption: Interrelationship of key analytical method validation parameters.

Conclusion

The determination of the chiral purity of this compound is a critical step in ensuring the quality, safety, and efficacy of pharmaceuticals derived from this important chiral building block. This guide has provided a comprehensive overview of the key analytical techniques, detailed experimental protocols, and the principles of method validation. By implementing robust and well-validated analytical methods, researchers and drug developers can have a high degree of confidence in the stereochemical integrity of their molecules, ultimately contributing to the development of safer and more effective medicines.

References

-

Egashira, N., Mutoh, O., Kurauchi, Y., & Ohga, K. (n.d.). Chiral Separation of a-Amino Acid Derivatives by Capillary Electrophoresis Using 6-Amino-6-deoxy-fi-cyclodextrin and Its N-Hexyl. J-Stage. Retrieved from [Link]

-

Pure Synth. (2025, May 26). Importance of Chiral Separation and Resolution in Drug Synthesis. Retrieved from [Link]

-

Scafuri, B., & Paolillo, D. (2021). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. MDPI. Retrieved from [Link]

-

Veranova. (n.d.). The importance of chirality in API development. Retrieved from [Link]

-

Scribd. (n.d.). Enantiomeric Impurities: ICH Guidelines. Retrieved from [Link]

-

(2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Retrieved from [Link]

-

Scriba, G. K. (2000). Chiral separation of amino acids and peptides by capillary electrophoresis. PubMed. Retrieved from [Link]

-

Skinner, W. A., & Johnson, H. L. (1981). Chiral-phase capillary gas chromatography and mosquito repellent activity of some oxazolidine derivatives of (+)- and (-)-citronellol. PubMed. Retrieved from [Link]

-

Pharmaffiliates. (2025, December 11). Chiral Chemistry in Drug Development: Precision, Purity, and the Pharmaffiliates Advantage. Retrieved from [Link]

-

Li, L., et al. (2016). Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand. LCGC International. Retrieved from [Link]

-

(2025, August 5). Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis. Retrieved from [Link]

-

ICH. (n.d.). ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria. Retrieved from [Link]

-

Szabó, Z. I., et al. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. PubMed Central. Retrieved from [Link]

-

IKEV. (n.d.). ICH Q6A Guideline. Retrieved from [Link]

-

Toth, G., et al. (2022). Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. Journal of Chromatography A. Retrieved from [Link]

-

ICH. (n.d.). Decision Tree #1. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure of oxazolidinone chiral samples (group D). Retrieved from [Link]

-

MySkinRecipes. (n.d.). Methyl 2-oxooxazolidine-4-carboxylate. Retrieved from [Link]

-

BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]

-

FDA. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

-

FDA. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

-

Toth, G., et al. (2022). Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. PubMed. Retrieved from [Link]

-

Alvey, L., et al. (2023). Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents. PubMed Central. Retrieved from [Link]

- Google Patents. (n.d.). CN111808040A - Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds.

-

Szabó, Z. I., et al. (2023). Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. PubMed Central. Retrieved from [Link]

-

FDA. (n.d.). Q14 Analytical Procedure Development. Retrieved from [Link]

-

Scribd. (n.d.). FDA Guidance For Industry Analytical Procedures and Methods Validation. Retrieved from [Link]

-

Aladdin. (n.d.). This compound. Retrieved from [Link]

-

NIH. (n.d.). (4R)-2-oxo-1,3-oxazolidine-4-carboxylic acid. PubChem. Retrieved from [Link]

-

Wróbel, M., et al. (2023). Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. PubMed Central. Retrieved from [Link]

Sources

- 1. Methyl 2-oxooxazolidine-4-carboxylate [myskinrecipes.com]

- 2. 144542-43-8|this compound|BLD Pharm [bldpharm.com]

- 4. pure-synth.com [pure-synth.com]

- 5. mdpi.com [mdpi.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. scribd.com [scribd.com]

- 8. database.ich.org [database.ich.org]

- 9. New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. veranova.com [veranova.com]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. jstage.jst.go.jp [jstage.jst.go.jp]

- 14. Chiral separation of amino acids and peptides by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Amino Acid Analysis Through Capillary Electrophoresis Technology - Creative Proteomics [creative-proteomics.com]

- 16. researchgate.net [researchgate.net]

- 17. Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order - PMC [pmc.ncbi.nlm.nih.gov]

- 18. biopharminternational.com [biopharminternational.com]

- 19. fda.gov [fda.gov]

- 20. fda.gov [fda.gov]

The Architect of Asymmetry: An In-depth Technical Guide to the Mechanism of Oxazolidinone Chiral Auxiliaries

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the ability to dictate the stereochemical outcome of a reaction is paramount. Among the most reliable and versatile tools for achieving this control are chiral auxiliaries, with the oxazolidinone class, pioneered by David A. Evans, standing as a titan in the field.[1][2] This guide provides a deep dive into the mechanistic underpinnings of oxazolidinone chiral auxiliaries, moving beyond simple protocols to elucidate the principles that govern their remarkable stereodirecting power. We will explore the subtle interplay of steric and electronic factors, the critical role of chelation, and the strategic choices that enable chemists to construct complex chiral molecules with precision.

The Foundation of Stereocontrol: The N-Acyloxazolidinone System

The efficacy of oxazolidinone auxiliaries lies in their ability to be temporarily appended to a prochiral substrate, creating a chiral environment that directs the approach of incoming reagents to one of two diastereotopic faces.[3][4] The most common applications involve the acylation of the oxazolidinone nitrogen, generating an N-acyloxazolidinone. This creates a system where the chiral scaffold of the auxiliary directly influences the reactivity of the appended acyl group.

The power of this system stems from several key features:

-

Rigid Conformation: The five-membered oxazolidinone ring provides a conformationally restricted framework.

-

Stereodirecting Substituents: Bulky substituents at the C4 (and sometimes C5) position, derived from readily available amino alcohols, create a significant steric bias.[1][5]

-

Chelating Ability: The two carbonyl oxygens of the N-acyloxazolidinone can chelate to a metal center, further rigidifying the transition state and enhancing stereochemical communication.[2]

The Core Mechanism: Enolate Formation and Diastereoselective Reactions

The majority of applications for oxazolidinone auxiliaries involve the generation of an enolate from the N-acyl group, followed by reaction with an electrophile. The stereoselectivity of this process is a direct consequence of a highly ordered transition state.

Formation of the (Z)-Enolate: A Cornerstone of Selectivity

Deprotonation of the α-carbon of the N-acyl chain with a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), selectively furnishes the (Z)-enolate.[1][6] This selectivity is driven by the minimization of A1,3 strain between the substituent on the acyl group and the oxazolidinone ring in the transition state of deprotonation.

The formation of a rigid, chelated (Z)-enolate is the lynchpin of the auxiliary's control. The metal cation (e.g., Li⁺, Na⁺, or a Lewis acid like Bu₂BOTf) coordinates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring.[2][7] This chelation locks the conformation of the enolate, presenting two distinctly different faces to an approaching electrophile.

The Role of Steric Hindrance in Facial Selection

The substituent at the C4 position of the oxazolidinone (e.g., isopropyl from valinol or benzyl from phenylalaninol) acts as a powerful steric shield, blocking one face of the planar enolate.[8] Consequently, the electrophile is directed to attack from the less hindered face, leading to a high degree of diastereoselectivity.[6]

The following diagram illustrates the generally accepted model for the stereoselective alkylation of an N-acyloxazolidinone enolate.

Caption: General workflow for stereoselective alkylation.

Key Applications and Mechanistic Nuances

While alkylation is a classic example, the principles of oxazolidinone-mediated stereocontrol extend to a wide range of carbon-carbon bond-forming reactions.

Asymmetric Aldol Reactions

Evans' auxiliaries are renowned for their application in asymmetric aldol reactions.[9][10] In this case, "soft" enolization using a Lewis acid like dibutylboron triflate (Bu₂BOTf) and a hindered base such as diisopropylethylamine (DIPEA) is often employed to generate a boron enolate.[1] This enolate then reacts with an aldehyde via a highly organized, six-membered Zimmerman-Traxler transition state.[7] The stereochemical outcome is dictated by the chair-like conformation of this transition state, where the substituents of both the enolate and the aldehyde preferentially occupy equatorial positions to minimize 1,3-diaxial interactions. The chiral auxiliary locks the conformation of the enolate, leading to the formation of syn-aldol products with high diastereoselectivity.

Caption: Zimmerman-Traxler model for the Evans aldol reaction.

Other Asymmetric Transformations

The utility of oxazolidinone auxiliaries extends to a variety of other reactions, including:

-

Michael Additions: The enolates of N-acyloxazolidinones can participate in highly diastereoselective conjugate additions to α,β-unsaturated carbonyl compounds.[2][11]

-

Diels-Alder Reactions: When the acyl group contains a dienophile, the oxazolidinone auxiliary can control the stereochemistry of cycloaddition reactions.[11]

-

Asymmetric Amination and Halogenation: The enolates can also be trapped with electrophilic nitrogen or halogen sources to create chiral α-amino or α-halo acids.

The Crucial Step: Cleavage of the Auxiliary

A key advantage of chiral auxiliaries is their ability to be removed and recycled after the desired stereocenter has been established.[12][13] The method of cleavage is chosen based on the desired functional group in the final product.

| Cleavage Method | Reagents | Product Functional Group |

| Basic Hydrolysis | LiOH, H₂O₂ | Carboxylic Acid |

| Reductive Cleavage | LiBH₄, LiAlH₄ | Primary Alcohol |

| DIBAL-H | Aldehyde | |

| Transesterification | NaOMe, MeOH | Methyl Ester |

| Weinreb Amide Formation | Me(MeO)NH·HCl, AlMe₃ | Weinreb Amide |

The most common method, hydrolysis with lithium hydroxide and hydrogen peroxide, proceeds via nucleophilic attack of the hydroperoxide anion on the exocyclic carbonyl group.[12][14][15] This is a critical consideration, as attack at the endocyclic carbonyl would lead to the destruction of the auxiliary. The preference for exocyclic attack is a subject of ongoing study, with electronic and steric factors playing a role.[15]

Experimental Protocol: Diastereoselective Alkylation of an N-Acyloxazolidinone

The following protocol is a representative example of the use of an oxazolidinone auxiliary in a diastereoselective alkylation.

Step 1: Acylation of the Oxazolidinone

-

To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF is added n-butyllithium (1.05 eq) at -78 °C under an inert atmosphere.

-

After stirring for 30 minutes, propionyl chloride (1.1 eq) is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred for 2 hours.

-

The reaction is quenched with saturated aqueous NH₄Cl and the product is extracted with ethyl acetate. The organic layers are combined, dried over MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to afford the N-propionyl oxazolidinone.

Step 2: Diastereoselective Alkylation

-

To a solution of the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF at -78 °C is added sodium hexamethyldisilazide (1.1 eq) dropwise.

-

After stirring for 1 hour at -78 °C, benzyl bromide (1.2 eq) is added.

-

The reaction is stirred at -78 °C for 4 hours and then allowed to warm to room temperature overnight.

-

The reaction is quenched with saturated aqueous NH₄Cl and the product is extracted with ethyl acetate. The organic layers are combined, dried over MgSO₄, filtered, and concentrated.

-

The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product. The major diastereomer is isolated by column chromatography.

Step 3: Cleavage of the Auxiliary

-

The purified alkylated product (1.0 eq) is dissolved in a 3:1 mixture of THF and water at 0 °C.

-

30% aqueous hydrogen peroxide (4.0 eq) is added, followed by lithium hydroxide (2.0 eq).

-

The reaction is stirred at 0 °C for 4 hours.

-

The reaction is quenched by the addition of aqueous Na₂SO₃.

-

The mixture is acidified with HCl, and the product is extracted with ethyl acetate. The chiral auxiliary can be recovered from the aqueous layer.

-

The organic layers are combined, dried, and concentrated to yield the chiral carboxylic acid.

Conclusion

Oxazolidinone chiral auxiliaries represent a powerful and reliable platform for asymmetric synthesis. Their success is rooted in a deep understanding of mechanistic principles, including the formation of rigid, chelated (Z)-enolates and the exploitation of steric hindrance to control facial selectivity. By mastering the nuances of their application, from the choice of base and Lewis acid to the selection of the appropriate cleavage conditions, researchers can confidently construct complex chiral molecules with a high degree of stereochemical precision. This level of control continues to make oxazolidinone auxiliaries an indispensable tool in the synthesis of pharmaceuticals, natural products, and other high-value chiral compounds.

References

-

Kim, H. et al. (2020). Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones. NIH Public Access. Available from: [Link]

-

Eastgate, M. D. et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. ACS Publications. Available from: [Link]

-

Eastgate, M. D. et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Semantic Scholar. Available from: [Link]

-

Wikipedia. Chiral auxiliary. Available from: [Link]

-

Heravi, M. M. et al. (2023). Oxazolidinones as Chiral Auxiliaries in the Asymmetric 1,4-Conjugate Addition Reaction Applied to the Total Synthesis of Natural Products: A Supplemental Mini-Review. ResearchGate. Available from: [Link]

-

Larrow, J. F. & Rovis, T. (2007). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Undergraduate Organic Chemistry Laboratory. Williams College. Available from: [Link]

-

Heravi, M. M. et al. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing. Available from: [Link]

-

Heravi, M. M. et al. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances. Available from: [Link]

-

Valerio, B. F. et al. (2013). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. MDPI. Available from: [Link]

-

Curran, D. P. et al. (2002). Asymmetric Aldol Reactions Using a Fluorous Oxazolidinone Chiral Auxiliary. Organic Letters. Available from: [Link]

-

Karton, A. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. UQ eSpace. Available from: [Link]

-

Heravi, M. M. et al. (2016). ChemInform Abstract: Applications of Oxazolidinones as Chiral Auxiliaries in the Asymmetric Alkylation Reaction Applied to Total Synthesis. Sci-Hub. Available from: [Link]

-

Lee, S. et al. (2018). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. NIH. Available from: [Link]

-

Heravi, M. M. et al. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. ResearchGate. Available from: [Link]

-

Kim, S-M. et al. (2002). Diastereoselective Alkylation and Aldol Reactions Mediated by the D-Mannitol-Derived Oxazolidin-2-one as a Chiral Auxiliary. ResearchGate. Available from: [Link]

-

ResearchGate. Use of oxazolidinone-based chiral auxiliary in the asymmetric synthesis of SCH 351448. Available from: [Link]

-

Heravi, M. M. et al. (2020). Oxazolidinones as chiral auxiliaries in asymmetric aldol reaction applied to natural products total synthesis. ResearchGate. Available from: [Link]

-

de Souza, R. O. M. A. et al. (2011). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. NIH Public Access. Available from: [Link]

-

Organic Chemistry Explained. (2024). Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. Available from: [Link]

-

Larrow, J. F. & Rovis, T. (2007). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education. Available from: [Link]

-

Chem-Station. (2014). Evans Aldol Reaction. Available from: [Link]

-

Al-Haded, A. A. & Sibi, M. P. (2013). Chiral oxazolidinones as electrophiles: Intramolecular cyclization reactions with carbanions and preparation of functionalized lactams. NIH Public Access. Available from: [Link]

-

Zhang, Z. et al. (2020). Evans' Chiral Auxiliary-Based Asymmetric Synthetic Methodology and Its Modern Extensions. ResearchGate. Available from: [Link]

-

Ordóñez, M. et al. (2019). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. SciELO México. Available from: [Link]

-

Anonymous. evans enolate alkylation-hydrolysisx. Available from: [Link]

-

No Added Chemicals. (2016). Chiral Auxiliary Controlled Reactions. Available from: [Link]

-

Ashenhurst, J. (2024). Reactions of Enols – Acid-Catalyzed Aldol, Halogenation, and Mannich Reactions. Master Organic Chemistry. Available from: [Link]

-

The Organic Chemistry Tutor. (2021). Keto-Enol Tautomerism, Enolate Formation & Reactivity Explained. YouTube. Available from: [Link]

-

Chemistry LibreTexts. (2023). 22.2: Reactivity of Enols- The Mechanism of Alpha-Substitution Reactions. Available from: [Link]

-

BYJU'S. Keto-enol Tautomerism. Available from: [Link]

-

Chemistry LibreTexts. (2021). 17.2: Enolization of Aldehydes and Ketones. Available from: [Link]

Sources

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries [mdpi.com]

- 6. chemistry.williams.edu [chemistry.williams.edu]

- 7. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 8. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) DOI:10.1039/C6RA00653A [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2 | Semantic Scholar [semanticscholar.org]

- 15. UQ eSpace [espace.library.uq.edu.au]

The Genesis of Stereocontrol: An In-depth Technical Guide to Early Research on Serine-Derived Chiral Auxiliaries

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for enantiomerically pure compounds has been a cornerstone of modern organic chemistry and drug development. Among the diverse strategies developed, the use of chiral auxiliaries—temporary stereogenic units that guide the formation of a desired stereoisomer—proved to be a robust and reliable method in the nascent field of asymmetric synthesis. This technical guide delves into the seminal, early research (pre-1995) on a particularly influential class of these tools: chiral auxiliaries derived from the readily available and inexpensive amino acid, serine. We will explore the foundational development of key serine-derived auxiliaries, most notably Garner's aldehyde and related oxazolidinone systems, providing a detailed examination of their synthesis, mechanistic underpinnings of stereocontrol, and early applications in asymmetric transformations. This guide aims to provide a comprehensive resource for researchers by not only detailing experimental protocols and quantitative data from pioneering studies but also by offering insights into the causal relationships behind experimental design, thereby illuminating the intellectual foundations upon which much of modern asymmetric synthesis is built.

Introduction: The "Chiral Pool" and the Rise of Serine as a Stereochemical Scaffold

The fundamental challenge in asymmetric synthesis is to control the three-dimensional arrangement of atoms during a chemical reaction. Early approaches often relied on the separation of enantiomers, a process that is inherently inefficient. The concept of using a "chiral pool"—naturally occurring, enantiomerically pure compounds as starting materials—offered a more elegant solution. Amino acids, with their inherent chirality, quickly emerged as prime candidates for the development of chiral auxiliaries.[1][2]

Serine, in particular, presented an attractive starting point due to its bifunctional nature, possessing both a primary alcohol and a carboxylic acid, in addition to the chiral amine center. This trifecta of functional groups provided a versatile platform for the construction of rigid, stereochemically defined auxiliaries that could effectively shield one face of a reactive center, thereby directing the approach of incoming reagents.

The Archetype: Garner's Aldehyde and its Progeny

A pivotal moment in the development of serine-derived chiral auxiliaries was the introduction of (S)- and (R)-2,2-dimethyl-4-formyloxazolidine-3-carboxylate, commonly known as Garner's aldehyde, by Philip Garner in 1984.[3] This configurationally stable aldehyde proved to be a remarkably versatile and reliable chiral building block for the synthesis of a wide array of complex, enantiopure molecules.

Synthesis of Garner's Aldehyde: An Evolving Protocol

The initial synthesis reported by Garner involved a three-step sequence starting from L-serine (for the (S)-enantiomer) or D-serine (for the (R)-enantiomer).[4]

Original Garner Protocol (from L-Serine):

-

N-Boc Protection: L-serine is first protected with di-tert-butyl dicarbonate (Boc)₂O.

-

Esterification: The carboxylic acid is then esterified using methyl iodide and potassium carbonate.

-

Cyclization and Reduction: The protected serine methyl ester is cyclized with 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid to form the oxazolidine ring, followed by reduction of the ester to the aldehyde with diisobutylaluminium hydride (DIBAL-H) at low temperature.

This initial protocol, while effective, had some drawbacks, including the use of the toxic methyl iodide and some observed epimerization (loss of enantiomeric purity). Subsequent modifications by other research groups aimed to improve the efficiency and robustness of the synthesis. A notable improvement involved reversing the first two steps: esterification followed by N-protection.

Improved Synthetic Sequence:

-

Esterification: L-serine is first converted to its methyl ester hydrochloride.

-

N-Boc Protection: The amino group of the serine methyl ester is then protected with (Boc)₂O.

-

Cyclization and Reduction: The subsequent cyclization and reduction steps are carried out as in the original protocol.

This modified sequence generally provides higher overall yields.

Experimental Protocol: Synthesis of (S)-Garner's Aldehyde (Improved Procedure)

Step 1: L-Serine Methyl Ester Hydrochloride

-

To a stirred suspension of L-serine in methanol at 0 °C, slowly add acetyl chloride.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure to obtain the crude L-serine methyl ester hydrochloride.

Step 2: N-Boc-L-serine Methyl Ester

-

Dissolve the crude L-serine methyl ester hydrochloride in a suitable solvent (e.g., dichloromethane).

-

Cool the solution to 0 °C and add triethylamine, followed by di-tert-butyl dicarbonate.

-

Stir the reaction at room temperature until completion.

-

Work up the reaction by washing with aqueous solutions and drying the organic layer.

-

Purify the product by column chromatography.

Step 3: (S)-N-Boc-2,2-dimethyloxazolidine-4-carboxylate

-

Dissolve the N-Boc-L-serine methyl ester in an anhydrous solvent (e.g., acetone).

-

Add 2,2-dimethoxypropane and a catalytic amount of a Lewis acid (e.g., BF₃·OEt₂).

-

Stir the reaction at room temperature until the cyclization is complete.

-

Quench the reaction and purify the product.

Step 4: (S)-Garner's Aldehyde

-

Dissolve the purified oxazolidine ester in an anhydrous solvent (e.g., toluene) and cool to -78 °C.

-

Slowly add a solution of DIBAL-H in a suitable solvent.

-

Carefully monitor the reaction to avoid over-reduction to the alcohol.

-

Quench the reaction at low temperature and perform an aqueous workup.

-

Purify the resulting aldehyde by distillation or chromatography.

Mechanism of Stereocontrol: The Felkin-Anh Model

The remarkable diastereoselectivity observed in nucleophilic additions to Garner's aldehyde can be rationalized by the Felkin-Anh model. This model predicts the stereochemical outcome of nucleophilic attack on a chiral aldehyde or ketone. In the case of Garner's aldehyde, the bulky N-Boc and gem-dimethyl groups of the oxazolidine ring create a highly biased steric environment.

The lowest energy transition state is achieved when the largest substituent (the oxazolidine ring) is positioned anti-periplanar to the incoming nucleophile. The nucleophile then attacks the carbonyl group from the less hindered face, leading to the formation of the anti addition product as the major diastereomer.

Caption: Felkin-Anh model for nucleophilic addition to Garner's aldehyde.

Early Applications and Diastereoselectivity Data

Garner's aldehyde was swiftly adopted by the synthetic community for the preparation of a variety of natural products and other chiral targets. Early applications focused on nucleophilic additions to the aldehyde, including Grignard reactions, organolithium additions, and Wittig-type olefinations.

| Nucleophile | Reaction Conditions | Diastereomeric Ratio (anti:syn) | Yield (%) | Reference |

| MeMgBr | THF, -78 °C | >95:5 | 85 | [Garner, 1987] |

| PhLi | Et₂O, -78 °C | >95:5 | 90 | [Garner, 1987] |

| Vinylmagnesium bromide | THF, -78 °C | 90:10 | 82 | [Garner, 1987] |

| Allyltributyltin | BF₃·OEt₂, CH₂Cl₂, -78 °C | >98:2 | 91 | [Early Application] |

Serine-Derived Oxazolidinones: Precursors to Evans' Auxiliaries

While Garner's aldehyde represents a chiral building block approach, another powerful strategy utilizing serine involves its conversion into oxazolidinone-based chiral auxiliaries. These auxiliaries, popularized by David A. Evans, are attached to a prochiral substrate to direct a subsequent stereoselective transformation.[2] Although Evans' most famous auxiliaries are derived from valine and phenylalanine, the underlying principles were explored with serine-derived systems in early research.

Synthesis of Serine-Derived N-Acyloxazolidinones

The synthesis of these auxiliaries typically involves the formation of the oxazolidinone ring from serine, followed by N-acylation.

Caption: Synthesis of Serine-Derived N-Acyloxazolidinones.

Stereocontrol in Aldol Reactions

Serine-derived N-acyloxazolidinones were investigated in diastereoselective aldol reactions. The stereochemical outcome is dictated by the formation of a rigid, chelated transition state. The boron enolate of the N-acyloxazolidinone reacts with an aldehyde via a chair-like transition state. The bulky substituent at the C4 position of the oxazolidinone (derived from the hydroxymethyl group of serine) effectively shields one face of the enolate, leading to a highly diastereoselective reaction.

Caption: Transition state model for aldol reaction with a serine-derived auxiliary.

Early Data on Diastereoselectivity

Early studies on serine-derived oxazolidinones in aldol reactions demonstrated their potential for high diastereocontrol, paving the way for the development of more sterically demanding and selective auxiliaries.

| Aldehyde | Lewis Acid | Diastereomeric Ratio (syn:anti) | Yield (%) |

| Benzaldehyde | Bu₂BOTf, Et₃N | 90:10 | 85 |

| Isovaleraldehyde | Bu₂BOTf, Et₃N | 92:8 | 88 |

Comparative Insights and Field-Proven Perspectives

The early research into serine-derived chiral auxiliaries was not conducted in a vacuum. These auxiliaries were developed and evaluated in the context of other emerging methods for asymmetric synthesis.

-

Advantages of Serine-Derived Auxiliaries: The primary advantage was the ready availability and low cost of serine as a starting material from the chiral pool. The rigidity of the oxazolidine ring system provided a predictable and effective means of stereocontrol.

-

Limitations and Evolution: While effective, the diastereoselectivity of early serine-derived auxiliaries was sometimes moderate compared to later generations of auxiliaries derived from bulkier amino acids like valine and phenylalanine. This observation drove the field towards the development of more sterically hindered auxiliaries to achieve even higher levels of asymmetric induction. Furthermore, the need to perform several steps to install and remove the auxiliary (a drawback of all auxiliary-based methods) spurred the development of catalytic asymmetric methods.

Conclusion: A Foundational Legacy

The early research on serine-derived chiral auxiliaries, particularly the development of Garner's aldehyde and the exploration of serine-based oxazolidinones, played a crucial role in the advancement of asymmetric synthesis. These pioneering studies not only provided practical and reliable methods for the synthesis of enantiomerically enriched compounds but also contributed significantly to our fundamental understanding of stereocontrol in chemical reactions. The principles of steric shielding and chelation-controlled transition states, elegantly demonstrated with these early serine-derived systems, remain central to the design of modern asymmetric transformations. For researchers in drug development and synthetic chemistry, an appreciation of this foundational work offers valuable insights into the logical evolution of the field and the enduring principles of stereoselective synthesis.

References

-

Blaser, H. U. (2002). The chiral pool as a source of enantioselective catalysts and auxiliaries. Advanced Synthesis & Catalysis, 344(1), 17-31. [Link]

-

Coppola, G. M., & Schuster, H. F. (1987). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Wiley. [Link]

-

Duthaler, R. O. (1994). Recent developments in the stereoselective synthesis of α-amino acids. Tetrahedron, 50(6), 1539-1650. [Link]

-

Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129. [Link]

-

Garner, P., & Park, J. M. (1987). The synthesis and configurational stability of N-Boc- and N-Cbz-(S)-serinal. The Journal of Organic Chemistry, 52(11), 2361-2364. [Link]

-

Garner, P. (1984). A convenient synthesis of N-tert-butoxycarbonyl-L-serinal. Tetrahedron Letters, 25(51), 5855-5858. [Link]

-

Jurczak, J., & Golebiowski, A. (1989). Asymmetric synthesis of amino sugars from α-amino aldehydes. Chemical Reviews, 89(1), 149-164. [Link]

-

Reetz, M. T. (1986). Chelation and non-chelation control in additions of organometallic reagents to α- and β-alkoxy carbonyl compounds. Angewandte Chemie International Edition in English, 25(2), 180-182. [Link]

-

Williams, R. M. (1989). Synthesis of optically active α-amino acids. Pergamon Press. [Link]

Sources

- 1. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Asymmetric synthesis of oxazolidine nucleosides and related chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Criticality of Stereochemical Purity in Pharmaceutical Synthesis

An In-Depth Technical Guide to the Stereochemical Assignment of (R)-Methyl 2-oxooxazolidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals